molecular formula C19H32N2O B1326731 (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119452-39-9

(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Cat. No.: B1326731
CAS No.: 1119452-39-9
M. Wt: 304.5 g/mol
InChI Key: ANKWKSWOGVLIOR-UHFFFAOYSA-N
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Description

The compound (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine (CAS: 1119452-39-9) is a tertiary amine featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and an isopropoxypropyl-aminomethyl group at the 6-position. Its molecular formula is C₁₉H₃₂N₂O, with a molecular weight of 304.48 g/mol . The compound has been discontinued commercially but remains of interest due to its structural similarity to bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

3-propan-2-yloxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKWKSWOGVLIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136729
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-39-9
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a suitable alkylating agent to introduce the propyl group.

    Introduction of the Isopropoxypropyl Group:

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxypropyl group, where nucleophiles can replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4))

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of tetrahydroquinoline exhibit significant pharmacological activities including:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can influence neurotransmitter systems associated with mood regulation. For instance, tetrahydroquinoline derivatives have been linked to serotonin and dopamine modulation, suggesting potential use in treating depression .
  • Anxiolytic Activity : Preliminary studies indicate that structural analogs may possess anxiolytic properties. The mechanism often involves interaction with GABA receptors, which are crucial for anxiety regulation .

Neuropharmacology

Research has highlighted the importance of this compound in neuropharmacology:

  • Cognitive Enhancement : Certain tetrahydroquinoline derivatives have been studied for their ability to enhance cognitive function and memory retention. This is particularly relevant in the context of age-related cognitive decline .

Synthesis of New Therapeutics

The unique structure of (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine makes it a valuable scaffold for designing new drugs:

  • Lead Compound Development : The compound can serve as a lead structure for synthesizing novel therapeutics targeting various neurological disorders. Its modification can yield derivatives with enhanced efficacy and reduced side effects .

Data Tables

To summarize the applications and findings related to this compound, the following table presents key insights from various studies:

Application AreaFindings/InsightsReferences
PharmacologyPotential antidepressant and anxiolytic effects
NeuropharmacologyCognitive enhancement properties
Drug DevelopmentScaffold for new therapeutic agents

Case Study 1: Antidepressant Activity

A study conducted on a related tetrahydroquinoline derivative demonstrated significant antidepressant-like effects in animal models. The compound was administered at varying doses, revealing a dose-dependent response that suggests its potential utility in clinical settings for managing depression .

Case Study 2: Anxiolytic Properties

In another investigation focusing on anxiety models, the compound exhibited increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels in subjects treated with the compound compared to controls .

Mechanism of Action

The mechanism by which (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. These interactions can lead to changes in cellular processes, which may be beneficial in therapeutic contexts.

Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives with variable substituents on the amine side chain and tetrahydroquinoline core. Below are notable analogues:

Compound Name Substituents (Core/Side Chain) Molecular Formula Molecular Weight (g/mol) CAS Number Purity/Notes
N-[(1-Butyl-1,2,3,4-THQ-6-yl)Methyl]-3-Methoxypropan-1-Amine 1-Butyl, 3-methoxypropyl C₁₈H₃₀N₂O 290.45 1119451-46-5 Discontinued
N-[(1-Ethyl-1,2,3,4-THQ-6-yl)Methyl]-3-Methoxypropan-1-Amine 1-Ethyl, 3-methoxypropyl C₁₆H₂₆N₂O 262.39 1171040-88-2 Discontinued
N-[(1-Propyl-1,2,3,4-THQ-6-yl)Methyl]Butan-2-Amine 1-Propyl, butan-2-amine C₁₇H₂₈N₂ 260.42 - Research-grade
1-(3-(Dimethylamino)Propyl)-1,2,3,4-THQ-6-Amine (Compound 48a) 1-Propyl, dimethylaminopropyl C₁₄H₂₃N₃ 233.36 - 92.2% yield, 100% ESI-MS
(S)-35 (Thiophene-2-Carboximidamide Derivative) Chiral pyrrolidinyl-ethyl, thiophene-imidamide C₂₁H₂₉N₄S 369.55 - 99.3% HPLC purity

Key Observations :

  • Alkyl Chain Variations : The 1-position substituent (propyl vs. ethyl/butyl) influences steric bulk and lipophilicity. For example, the butyl analogue (C₁₈H₃₀N₂O) has a higher molecular weight (290.45 vs. 304.48) but lower polarity due to the methoxy group .
  • Amino Side Chain Modifications: Replacing the isopropoxypropyl group with dimethylaminopropyl (Compound 48a) reduces molecular weight (233.36 vs.
  • Chiral vs. Achiral Structures : Compound (S)-35 demonstrates enantiomer-specific biological activity (e.g., optical rotation [α] = −18.0°), whereas the target compound lacks reported stereocenters .

Physicochemical Properties

Property Target Compound N-[(1-Butyl-1,2,3,4-THQ-6-yl)Methyl]-3-Methoxypropan-1-Amine Compound 48a
LogP (Predicted) ~3.5 (Isopropoxy increases) ~2.8 (Methoxy less lipophilic) ~2.1
Solubility Low (Non-polar substituents) Moderate High (Polar amine)
H-Bond Acceptors 3 3 3
H-Bond Donors 1 1 2

Analysis :

  • Compound 48a’s dimethylamino group increases water solubility, making it more suitable for aqueous formulations .

Biological Activity

(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by a tetrahydroquinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as:

C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}

The biological activity of this compound primarily arises from its interaction with various biological targets:

  • Neurotransmitter Receptors : It has been suggested that tetrahydroquinoline derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may contribute to its potential use in treating neurodegenerative diseases and mood disorders.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Antioxidant Activity

Studies have indicated that compounds similar to (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Anticancer Properties

Recent research highlights the potential anticancer effects of tetrahydroquinoline derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline derivatives have been documented in several studies. These compounds may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative damage

Case Studies

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry explored the antioxidant activity of various tetrahydroquinoline derivatives. The results demonstrated that specific modifications to the structure enhanced their ability to scavenge free radicals effectively .
  • Cancer Research : In vitro studies conducted on breast cancer cell lines showed that (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway .
  • Neuroprotection : Research published in Neuroscience Letters indicated that this compound could protect against glutamate-induced neurotoxicity in primary neuronal cultures. The mechanism was linked to the modulation of calcium influx and reduced oxidative stress markers .

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